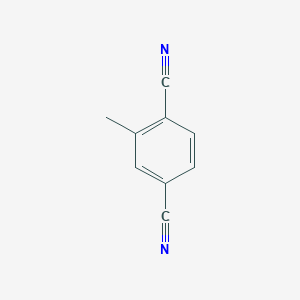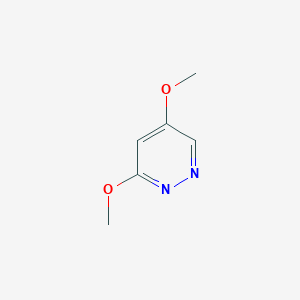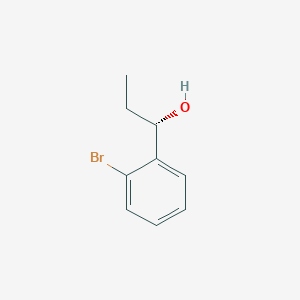
2-Chlorophenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenylalanine hydrochloride is a derivative of phenylalanine . It has a molecular formula of C9H11Cl2NO2 . The largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine .
Molecular Structure Analysis
The molecular structure of 2-Chlorophenylalanine hydrochloride consists of 9 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 236.095 Da and the monoisotopic mass is 235.016678 Da .Physical And Chemical Properties Analysis
2-Chlorophenylalanine hydrochloride has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±32.0 °C at 760 mmHg, and a flash point of 159.1±25.1 °C . It also has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Overview
The scientific interest in 2-Chlorophenylalanine hydrochloride primarily relates to its utility in research rather than its direct applications. This compound is often investigated within the context of broader studies on chlorophenols and their impacts on environmental and biological systems. While direct studies on 2-Chlorophenylalanine hydrochloride are scarce, insights can be drawn from related research on chlorophenols and phenylalanine derivatives.
Environmental Impact and Degradation
Chlorophenols, including compounds structurally related to 2-Chlorophenylalanine hydrochloride, are recognized for their environmental persistence and potential toxic effects. Research highlights the need for understanding their behavior in ecosystems to mitigate adverse impacts. Degradation pathways involving microbial action are of particular interest, offering insights into natural attenuation processes and bioremediation strategies (Crawford, Jung, & Strap, 2007; Gunawardana, Singhal, & Swedlund, 2011).
Biochemical and Pharmacological Research
Studies on phenylalanine derivatives, including those related to 2-Chlorophenylalanine hydrochloride, are crucial in understanding metabolic disorders such as phenylketonuria (PKU). Research into these compounds aids in developing therapeutic approaches and dietary management strategies for affected individuals (Ney, Blank, & Hansen, 2013; Güttler & Woo, 1986). The exploration of alternative dietary proteins and the pharmacological modulation of enzyme activity present promising avenues for enhancing quality of life in PKU patients.
Safety and Hazards
Mechanism of Action
Target of Action
2-Chlorophenylalanine hydrochloride, also known as 2-amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride, is a derivative of phenylalanine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The specific biochemical pathways affected by 2-Chlorophenylalanine hydrochloride are not clearly defined in the available literature. As a derivative of phenylalanine, it might be involved in the same biochemical pathways as phenylalanine, such as protein synthesis. The presence of the chloro group could potentially alter its involvement in these pathways .
Result of Action
The molecular and cellular effects of 2-Chlorophenylalanine hydrochloride’s action are not well-documented. As a derivative of phenylalanine, it might have similar effects at the molecular and cellular level, such as involvement in protein synthesis. The presence of the chloro group could potentially alter these effects .
properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNKKKRAFSXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461291 |
Source


|
| Record name | 2-Chlorophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylalanine hydrochloride | |
CAS RN |
120108-63-6 |
Source


|
| Record name | 2-Chlorophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)

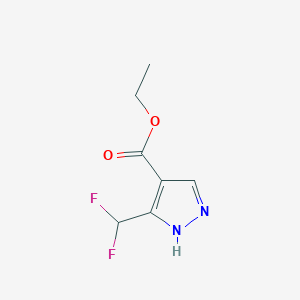

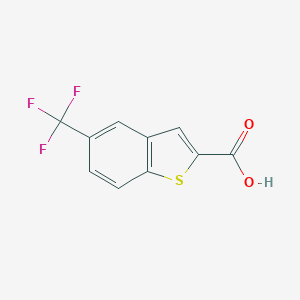
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)


